molecular formula C11H11N3O10S B11527840 Methyl ({2-[(methoxycarbonyl)amino]-3,5-dinitrophenyl}sulfonyl)acetate

Methyl ({2-[(methoxycarbonyl)amino]-3,5-dinitrophenyl}sulfonyl)acetate

Cat. No.: B11527840
M. Wt: 377.29 g/mol
InChI Key: HOOCDOATHIQKMT-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(METHOXYCARBONYL)AMINO]-3,5-DINITROBENZENESULFONYL}ACETATE is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, nitro groups, and a methoxycarbonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(METHOXYCARBONYL)AMINO]-3,5-DINITROBENZENESULFONYL}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound followed by sulfonation and subsequent esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(METHOXYCARBONYL)AMINO]-3,5-DINITROBENZENESULFONYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

METHYL 2-{2-[(METHOXYCARBONYL)AMINO]-3,5-DINITROBENZENESULFONYL}ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(METHOXYCARBONYL)AMINO]-3,5-DINITROBENZENESULFONYL}ACETATE involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro groups and sulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[(METHOXYCARBONYL)AMINO]BENZOATE: Shares the methoxycarbonyl and amino groups but lacks the nitro and sulfonyl groups.

    METHYL 2-[(METHOXYCARBONYL)AMINO]ACETATE: Similar in structure but with different functional groups, leading to different reactivity and applications.

Uniqueness

METHYL 2-{2-[(METHOXYCARBONYL)AMINO]-3,5-DINITROBENZENESULFONYL}ACETATE is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these functional groups.

Properties

Molecular Formula

C11H11N3O10S

Molecular Weight

377.29 g/mol

IUPAC Name

methyl 2-[2-(methoxycarbonylamino)-3,5-dinitrophenyl]sulfonylacetate

InChI

InChI=1S/C11H11N3O10S/c1-23-9(15)5-25(21,22)8-4-6(13(17)18)3-7(14(19)20)10(8)12-11(16)24-2/h3-4H,5H2,1-2H3,(H,12,16)

InChI Key

HOOCDOATHIQKMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=CC(=C1NC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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